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5-Nitro-1H-benzo[d]imidazol-6-amine

Cat. No.: B12820541
M. Wt: 178.15 g/mol
InChI Key: YSACOPWPOMCTEF-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) Heterocycles in Advanced Chemical Sciences

Benzimidazoles are a class of heterocyclic aromatic organic compounds, characterized by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. chemijournal.comorientjchem.org This bicyclic structure imparts a unique combination of chemical properties, including a planar and electron-rich system, as well as both acidic and basic characteristics due to the N-H group. orientjchem.org First synthesized in 1872, the benzimidazole scaffold has become a cornerstone in medicinal chemistry and materials science. chemijournal.comorientjchem.org

The versatility of the benzimidazole ring allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse applications. tandfonline.com These compounds are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets and exhibit a broad spectrum of pharmacological activities. rsc.org Consequently, benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas. chemijournal.comorientjchem.org

Significance and Research Context of Nitro- and Amino-Substituted Benzimidazoles

The introduction of nitro (NO₂) and amino (NH₂) substituents onto the benzimidazole core significantly influences the molecule's electronic properties and reactivity, opening new avenues for research and application. researchgate.net Nitro-substituted benzimidazoles, for instance, are of interest due to their electron-withdrawing nature, which can be exploited in the development of bioreductive agents. researchgate.netresearchgate.net The nitro group can undergo reduction under specific biological conditions, a property that is being explored for targeted therapies. researchgate.net

Amino-substituted benzimidazoles serve as crucial synthetic intermediates, providing a reactive site for further functionalization and the construction of more complex molecular architectures. researchgate.netlongdom.org The position of these substituents on the benzimidazole ring is critical and can lead to different regioisomers with distinct properties. researchgate.net Research has focused on the synthesis and characterization of these derivatives to understand their tautomerism, basicity, and potential as building blocks for novel compounds. researchgate.net The interplay between nitro and amino groups on the same benzimidazole scaffold can lead to compounds with unique photophysical and biological profiles. nih.govmdpi.com

Academic Rationale and Scope for Investigating 5-Nitro-1H-benzo[d]imidazol-6-amine

The specific compound, this compound, presents a unique substitution pattern with both an electron-withdrawing nitro group and an electron-donating amino group on the benzene portion of the heterocycle. This arrangement is of significant academic interest as it creates a "push-pull" electronic system, which can lead to interesting chemical reactivity and physical properties.

The rationale for investigating this particular molecule stems from several key areas:

Synthetic Chemistry: It serves as a valuable precursor for the synthesis of a variety of other complex benzimidazole derivatives. The amino group can be a handle for further reactions, while the nitro group can be reduced to an amino group, offering a pathway to di-amino benzimidazoles or other functionalities. nih.gov For example, the reduction of a nitro group to an amine is a key step in the synthesis of certain benzimidazole-based inhibitors. nih.gov

Materials Science: The "push-pull" nature of the substituents can result in compounds with interesting optical and electronic properties, making them candidates for non-linear optical (NLO) materials or fluorescent probes.

Medicinal Chemistry: The combination of nitro and amino groups on a benzimidazole scaffold is a feature found in molecules with potential biological activity. nih.govmdpi.com While this article does not delve into specific therapeutic effects, the structural motif itself warrants investigation for its potential interactions with biological systems.

The study of this compound is often part of a broader exploration of substituted benzimidazoles, aiming to build a comprehensive understanding of structure-property relationships within this important class of compounds. mdpi.comtandfonline.com

Compound Properties

Below is a table summarizing the key chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
Canonical SMILES C1=C(C2=C(C=C1N)N=CN2)N+[O-]
InChI Key FQMMGABKORWURD-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O2 B12820541 5-Nitro-1H-benzo[d]imidazol-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

6-nitro-1H-benzimidazol-5-amine

InChI

InChI=1S/C7H6N4O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,8H2,(H,9,10)

InChI Key

YSACOPWPOMCTEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])N

Origin of Product

United States

Reactivity and Mechanistic Studies of 5 Nitro 1h Benzo D Imidazol 6 Amine

Transformations of the Nitro Group

The nitro group is a versatile functional group that significantly influences the electronic properties of the benzimidazole (B57391) ring and is a primary site for chemical modification.

Reductive Transformations and Their Kinetic Parameters

The reduction of the nitro group in 5-Nitro-1H-benzo[d]imidazol-6-amine to an amino group is a fundamental transformation, yielding 5,6-diaminobenzimidazole, a key building block for more complex molecules. This conversion is most commonly achieved through catalytic hydrogenation.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed method for the reduction of nitro groups on the benzimidazole ring. nih.govacs.org The reaction is typically carried out under hydrogen pressure in a suitable solvent like a mixture of ethyl acetate (B1210297) and methanol. acs.org This method is valued for its efficiency and the clean nature of the reaction, often providing high yields of the corresponding diamine. nih.govacs.org Other reducing agents such as Ni-Al alloy in the presence of formic acid have also been reported for the reduction of nitro groups in related benzimidazole systems. nih.gov

The kinetics of nitro group reduction in nitrobenzimidazoles have been studied, revealing that these compounds can act as substrates for enzymes like DT-diaphorase. nih.govlmaleidykla.lt The reactivity of nitrobenzimidazoles towards this enzyme is influenced by electronic factors. nih.gov For some nitroaromatic compounds, the catalytic constants (kcat) and Michaelis constants (Km) for their reduction by DT-diaphorase have been determined, providing insight into the efficiency of the enzymatic process. lmaleidykla.lt For instance, the kcat/Km values for some 1-arylmethylideneaminobenzo[d]imidazol-2-ylmethanols were found to be significantly high. lmaleidykla.lt

Table 1: Catalysts and Conditions for Nitro Group Reduction

Catalyst/ReagentConditionsProductReference
10% Pd/C, H₂ (40 psi)Room temperature, EtOAc/MeOH5,6-Diaminobenzimidazole nih.govacs.org
Ni-Al alloy, 75% HCOOH95 °C2-Aryl-5-formyl-1H-benzimidazole nih.gov
Zn/NH₄ClNot specified2-(1-(4-chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine rasayanjournal.co.in

Impact of Nitro Group on Aromatic System Reactivity

The strongly electron-withdrawing nature of the nitro group significantly impacts the reactivity of the benzimidazole ring system. researchgate.netresearchgate.net It deactivates the benzene (B151609) portion of the molecule towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. acs.org The electron density distribution in the molecule is heavily influenced by the nitro group, which can be observed through NMR studies and DFT calculations. unibo.it This electronic effect is crucial in directing the regioselectivity of further chemical transformations.

The presence of a nitro group can also influence the tautomeric equilibrium in NH-benzimidazoles, which in turn affects the electronic distribution, stability, and reactivity of the molecule. unibo.it In computational analyses, it has been shown that upon reduction, the unpaired electron is primarily accepted by the nitro group. researchgate.netresearchgate.net The electrochemical behavior of nitrobenzimidazoles, studied by cyclic voltammetry, has provided information on the reversibility and formal potential of the reduction processes, further highlighting the electronic influence of the substituents on the aryl ring. researchgate.netunibo.it

Reactions of the Amino Group

The amino group at the 6-position is a key nucleophilic center, enabling a variety of chemical transformations for the construction of more complex molecular structures.

Formation of Schiff Bases via Condensation with Aldehydes

The amino group of this compound readily undergoes condensation reactions with various aldehydes to form Schiff bases (imines). wikipedia.orgyoutube.comresearchgate.net This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by dehydration. wikipedia.orgyoutube.com The formation of Schiff bases is a versatile method for introducing a wide range of substituents into the benzimidazole scaffold, as a diverse array of aldehydes can be employed. ijtsrd.comnih.gov

The reaction conditions for Schiff base formation can vary, but often involve refluxing the reactants in a suitable solvent like ethanol (B145695). nih.gov In some cases, an oxidizing agent such as sodium metabisulfite (B1197395) is used. nih.govacs.org The electronic nature of the aldehyde, whether it contains electron-donating or electron-withdrawing groups, can influence the reaction and the properties of the resulting Schiff base. acs.org

Table 2: Examples of Schiff Base Formation

Aldehyde ReactantProductReference
Substituted benzaldehydes2-Aryl-5-cyano-1H-benzimidazoles nih.gov
Aromatic aldehydes5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols nih.gov
p-Nitrobenzaldehyde1-nitro-4(1-imino,4-nitrophenyl)benzene ijtsrd.com

Acylation and Urea (B33335) Formation

The nucleophilic amino group can be acylated using various acylating agents, such as acyl chlorides or acid anhydrides, to form amide derivatives. nih.govarkat-usa.org This reaction is a common strategy for modifying the properties of the parent compound. For example, treatment of the corresponding amino intermediate with acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (B128534) yields the respective amide or sulfonamide. nih.gov

Furthermore, the amino group can react with isocyanates or their synthetic equivalents to form urea derivatives. organic-chemistry.orgnih.govnih.gov The synthesis of ureas can be achieved by reacting the amine with an isocyanate, which can be generated in situ. organic-chemistry.org For instance, reacting an aniline (B41778) derivative with 4-nitrophenyl carbonochloridate (B8618190) followed by the addition of the target amine can produce urea-linked benzimidazoles. nih.gov Thiourea derivatives can be synthesized in a similar manner using isothiocyanates. nih.gov

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound and its derivatives makes it a valuable building block for the synthesis of more complex molecular architectures, including macrocycles. whiterose.ac.uknih.govacs.org The amino group can act as a nucleophile in cyclization reactions. For instance, after reduction of the nitro group to an amine, the resulting diamine can be used in condensation reactions to form larger heterocyclic systems. acs.org

Intramolecular Rearrangements and Tautomerism of this compound

The benzimidazole scaffold is characterized by a phenomenon known as annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. neu.edu.trencyclopedia.pub This dynamic equilibrium results in two or more interconvertible structural isomers, known as tautomers. encyclopedia.pubnih.gov In substituted benzimidazoles, the position of this equilibrium is highly dependent on the nature and location of the substituents on the fused benzene ring. For this compound, this tautomerism leads to a dynamic equilibrium between two distinct forms.

Investigation of Isomerization Processes within Nitrobenzimidazole Systems

The isomerization in asymmetrically substituted benzimidazoles like this compound is a prototropic tautomerism, where a hydrogen atom shifts from one nitrogen to the other. neu.edu.tr This results in an equilibrium between the 5-nitro-6-amino and the 6-nitro-5-amino tautomers.

The study of tautomerism in the benzimidazole system often involves nuclear magnetic resonance (NMR) spectroscopy. encyclopedia.pub Techniques such as ¹H, ¹³C, and ¹⁵N NMR are employed to analyze the tautomeric state both in solution and in the solid state. researchgate.net For instance, in related 5(6)-nitrobenzimidazole systems, the tautomeric equilibrium is influenced by the electron-withdrawing nature of the nitro group. researchgate.net The introduction of an amino group, which is electron-donating, at an adjacent position creates a "push-pull" electronic effect that significantly influences the relative stability of the two tautomers.

To definitively characterize the individual tautomers when their interconversion is fast on the NMR timescale, researchers often synthesize N-methylated derivatives. researchgate.netsemanticscholar.org By replacing the mobile proton with a methyl group, the tautomerism is "locked," allowing for the unambiguous assignment of spectral signals corresponding to each isomer. researchgate.net These fixed model compounds serve as reference points to estimate the tautomeric ratio in the parent compound. encyclopedia.pubnih.gov

Table 1: Tautomeric Forms of this compound

Tautomer NameChemical StructureDescription
This compoundThe nitro group is at position 5 and the amino group is at position 6.
6-Nitro-1H-benzo[d]imidazol-5-amineThe nitro group is at position 6 and the amino group is at position 5.

Note: Placeholder images are used for illustrative purposes.

Kinetics and Thermodynamics of Tautomeric Equilibria

The study of tautomerism encompasses both thermodynamic and kinetic aspects. researchgate.netnumberanalytics.com Thermodynamics governs the relative stabilities of the tautomers and thus their population at equilibrium, while kinetics describes the rate at which they interconvert. numberanalytics.comnumberanalytics.com

The equilibrium constant (KT) is a key thermodynamic parameter, representing the ratio of the concentrations of the two tautomers at equilibrium. Factors that influence this equilibrium include:

Substituent Effects: The electronic properties of the nitro and amino groups are primary determinants of the equilibrium position.

Solvent: The polarity of the solvent can preferentially stabilize one tautomer over the other, thereby shifting the equilibrium. numberanalytics.com

Temperature: An increase in temperature often favors the formation of the less stable tautomer. numberanalytics.com

pH: The acidity or basicity of the solution can affect the protonation state of the molecule and influence the tautomeric balance. numberanalytics.com

The kinetics of the tautomeric interconversion are crucial for understanding the molecule's dynamic behavior. In many benzimidazole systems, the proton transfer is rapid, leading to time-averaged signals in standard NMR spectra. encyclopedia.pub Dynamic NMR (DNMR) studies at varying temperatures can be used to probe the kinetics of this exchange. researchgate.net By lowering the temperature, the rate of interconversion can be slowed to the point where signals for individual tautomers can be resolved, a condition known as the slow-exchange regime. encyclopedia.pub From these studies, the activation energy (Ea) for the proton transfer can be determined, providing insight into the kinetic barrier of the isomerization process.

Table 2: Factors Influencing Tautomeric Equilibria

FactorInfluence on Equilibrium and Kinetics
Solvent Polarity Affects the relative stability of tautomers, shifting the equilibrium constant (KT). Can also influence the rate of proton transfer. numberanalytics.com
Temperature Changes the equilibrium constant (higher temperatures may favor the less stable tautomer) and significantly affects the rate of interconversion. numberanalytics.com
pH / Acidity Protonation or deprotonation of the molecule can favor one tautomeric form and alter the mechanism of interconversion. numberanalytics.com
Electronic Effects Electron-donating and electron-withdrawing substituents on the benzene ring determine the intrinsic stability of each tautomer.

Potential Energy Surface Analysis for Reaction Pathways

Potential Energy Surface (PES) analysis is a powerful computational tool used to map the energy of a molecular system as a function of its geometry. longdom.orgwayne.edu It provides a theoretical framework for understanding reaction mechanisms, including intramolecular rearrangements like tautomerization. numberanalytics.comresearchgate.net

A PES can be visualized as a multidimensional landscape where stable molecules (reactants, products, intermediates) correspond to valleys or minima. wayne.edu The pathway for a reaction, such as the interconversion between two tautomers, follows a minimum energy path across this surface. fiveable.me The highest point along this path is the transition state, which represents the energy barrier, or activation energy, for the reaction. numberanalytics.comfiveable.me

For the tautomerization of this compound, quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute the PES for the proton transfer reaction. researchgate.netresearchgate.net This analysis allows for:

Identification of Stable Structures: Locating the energy minima on the PES confirms the geometries of the most stable tautomers. wayne.edu

Determination of Transition State: Identifying the saddle point on the PES reveals the structure and energy of the transition state for the proton migration. fiveable.me

Calculation of Activation Energy: The energy difference between the stable tautomer (minimum) and the transition state (saddle point) provides the theoretical activation energy for the isomerization. fiveable.me

Thermodynamic Prediction: The relative energies of the minima corresponding to the two tautomers can be used to predict the thermodynamic equilibrium constant (KT). numberanalytics.com

By mapping the PES, researchers can gain detailed insight into the mechanistic pathway of tautomerization, complementing experimental findings from kinetic and thermodynamic studies. longdom.org

Table 3: Key Concepts in Potential Energy Surface (PES) Analysis

ConceptDescriptionRelevance to Tautomerism
Stationary Points Points on the PES where the net force on the atoms is zero. They can be minima (stable species) or saddle points (transition states). fiveable.meTautomers are located at energy minima. The transition state for their interconversion is a saddle point.
Reaction Coordinate The path of minimum energy connecting reactants and products on the PES. fiveable.meRepresents the progress of the proton transfer from one nitrogen atom to the other.
Transition State The point of maximum energy along the reaction coordinate. It is a saddle point on the PES. numberanalytics.comThe unstable molecular configuration during the proton migration. Its energy determines the reaction barrier.
Activation Energy (Ea) The energy difference between the reactants (stable tautomer) and the transition state. fiveable.meDetermines the rate of the tautomeric interconversion; a higher barrier means a slower reaction.

Derivatization and Analog Design of 5 Nitro 1h Benzo D Imidazol 6 Amine

Structure-Activity Relationship (SAR) Driven Design of Analogs

The design of new analogs of 5-Nitro-1H-benzo[d]imidazol-6-amine is often guided by structure-activity relationship (SAR) studies. These studies aim to understand how different chemical modifications to the core structure influence the biological activity of the resulting compounds. For instance, research on related 2,5,6-trisubstituted benzimidazoles has provided valuable insights into the impact of various substituents on their therapeutic potential.

Key findings from SAR studies on similar benzimidazole (B57391) scaffolds indicate that the nature and position of substituents on the benzimidazole ring significantly affect their biological activity. For example, in some series of benzimidazole derivatives, the presence of an electron-withdrawing group, such as a nitro group at the 6-position, has been shown to be more effective for certain biological activities compared to electron-donating groups. nih.gov The introduction of bulky lipophilic groups at different positions can also modulate activity. nih.gov These principles guide medicinal chemists in the rational design of new derivatives of this compound with potentially enhanced or novel properties.

Functionalization at the Imidazole (B134444) Nitrogen (N-1)

The imidazole nitrogen (N-1) of the benzimidazole ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can significantly alter the physicochemical and biological properties of the parent molecule.

Alkylation and Arylation Strategies

N-alkylation and N-arylation are common strategies to modify the benzimidazole core. Alkylation can be achieved by reacting the N-H group with alkyl halides in the presence of a base. However, due to the tautomeric nature of the N(1)-H proton in asymmetrically substituted benzimidazoles, a mixture of 1,5- and 1,6-disubstituted products can be formed. The regioselectivity of the alkylation can be influenced by the reaction conditions, including the choice of base and solvent. derpharmachemica.com

N-arylation introduces aromatic or heteroaromatic rings at the N-1 position. Copper-catalyzed N-arylation reactions are a common method for this transformation. researchgate.netmdpi.com For example, the Chan-Lam coupling reaction, which utilizes aryl boronic acids in the presence of a copper catalyst, has been successfully employed for the N-arylation of various nitrogen-containing heterocycles. researchgate.net The choice of the copper catalyst, base, and solvent system is crucial for achieving high yields and selectivity. mdpi.com

Incorporation of Diverse Substituents

A wide range of substituents can be incorporated at the N-1 position to explore their impact on the molecule's properties. These can range from simple alkyl and aryl groups to more complex moieties. For instance, the introduction of N-arylacetamide groups has been explored in the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. mdpi.comnih.gov This was achieved by reacting 5(6)-nitro-1H-benzimidazol-2-amine with the appropriate N-aryl-2-chloroacetamide in the presence of a base like potassium carbonate. mdpi.comnih.gov

Modifications at the Benzimidazole C-2 Position

The C-2 position of the benzimidazole ring is another versatile site for derivatization, allowing for the introduction of a wide array of substituents, including other heterocyclic rings and complex functional groups.

Synthesis of 2-Substituted and 2-Amino Derivatives

A common method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or a carboxylic acid. nih.govrsc.org For example, 2-aryl-substituted benzimidazoles can be prepared by reacting a substituted o-phenylenediamine with an aromatic aldehyde. nih.gov

The synthesis of 2-aminobenzimidazole (B67599) derivatives can be achieved through several routes. One common method involves the reaction of an o-phenylenediamine with cyanogen (B1215507) bromide. nih.govrsc.org For instance, 5(6)-nitro-1H-benzimidazol-2-amine can be synthesized by treating 4-nitro-1,2-phenylenediamine with cyanogen bromide. nih.govrsc.org This 2-amino group can then be further functionalized.

Introduction of Heterocyclic Rings and Complex Moieties

The introduction of heterocyclic rings at the C-2 position can lead to compounds with novel biological activities. For example, a series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives have been synthesized. tandfonline.com The synthesis involved the condensation of 4-nitrobenzene-1,2-diamine with 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbaldehyde to form the 2-(indazol-6-yl)benzimidazole core. tandfonline.com Subsequent reduction of the nitro group to an amine allowed for further derivatization. tandfonline.com

Another approach involves the synthesis of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, where a Schiff base is formed at the 5-amino position and a thiol group is present at the C-2 position. nih.gov This thiol group can serve as a handle for further modifications.

Below are interactive data tables summarizing some of the synthesized derivatives based on the derivatization strategies discussed.

Table 1: Examples of N-1 Substituted 2-Amino-5(6)-nitrobenzimidazole Derivatives

CompoundR Group at N-1Yield (%)Reference
1-CH₂CONH-benzyl90.1 mdpi.com
2-CH₂CONH-(4-fluorophenyl)72.0 mdpi.com
3-CH₂CONH-(4-chlorophenyl)92.1 mdpi.com
4-CH₂CONH-(4-nitrophenyl)79.8 mdpi.com
5-CH₂CONH-(2,6-dichlorophenyl)61.4 mdpi.com

Table 2: Examples of C-2 Substituted Benzimidazole Derivatives

CompoundSubstituent at C-2Starting MaterialReference
61H-Indazol-6-yl4-Nitrobenzene-1,2-diamine tandfonline.com
72-Thiol2-Nitroaniline nih.gov
8Phenyl3,4-Diaminobenzonitrile semanticscholar.org
9(3,4-Dihydroxyphenyl)3,4-Diaminobenzenesulfonamide semanticscholar.org

Regioisomeric Considerations in Derivative Synthesis and Separation

A notable example of this is the N-alkylation of 5(6)-nitrobenzimidazoles, which often results in a mixture of 1,5- and 1,6-regioisomers. For instance, in the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides in the presence of a base yields an inseparable mixture of two regioisomers where the nitro group is at the 5- or 6-position. mdpi.comresearchgate.net

The separation of these regioisomeric mixtures presents a significant challenge in the purification of the final products. Chromatographic techniques are often employed, but due to the similar physicochemical properties of the regioisomers, complete separation can be difficult to achieve. mdpi.comresearchgate.net

Detailed analysis of the product mixtures is crucial for characterizing the synthesized derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. By comparing the experimental NMR data with theoretical predictions, it is possible to identify and quantify the different regioisomers present in a mixture. For example, in the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide, ¹H-NMR and ¹³C-NMR analysis revealed a 75:25 mixture of the 1,6- and 1,5-regioisomers, respectively. mdpi.com Similarly, for other N-arylacetamide derivatives, varying ratios of regioisomers have been observed. mdpi.com

The following table summarizes the observed regioisomeric ratios in the synthesis of various 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide derivatives:

DerivativeRegioisomeric Ratio (1,6-NO₂ : 1,5-NO₂)
2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide75:25
2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-phenylacetamide60:40
2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide70:30
2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-cyanophenyl)acetamide57:43

Data sourced from a study on the synthesis and biological evaluation of these compounds as antiprotozoal agents. mdpi.com

These findings underscore the importance of considering regioisomerism in the design and synthesis of this compound derivatives. The development of regioselective synthetic methods is a key area of research to improve the efficiency of synthesis and simplify the purification of the desired products.

Spectroscopic and Advanced Structural Characterization of 5 Nitro 1h Benzo D Imidazol 6 Amine

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The infrared spectrum of 5-Nitro-1H-benzo[d]imidazol-6-amine is expected to exhibit a series of characteristic absorption bands that confirm the presence of its primary functional groups: the nitro (NO₂), amine (NH₂), and benzimidazole (B57391) ring systems.

The nitro group typically displays two strong stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretch usually appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch is found between 1335-1355 cm⁻¹. nih.gov

The amine group (NH₂) is characterized by N-H stretching vibrations, which for primary amines, typically appear as two bands in the 3300-3500 cm⁻¹ range. The N-H bending vibration is expected around 1600 cm⁻¹. The N-H stretching of the imidazole (B134444) ring itself is anticipated as a broad band between 2500-3200 cm⁻¹.

The benzimidazole core contributes several signals. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=N stretching vibration of the imidazole ring is expected in the 1610-1650 cm⁻¹ region, while the aromatic C=C stretching vibrations from the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ range.

For a closely related isomer, 4-Amino-2,5-dimethyl-6-nitrobenzimidazole, characteristic IR peaks were observed at 3471 and 3368 cm⁻¹ (amine N-H stretching) and 1531 cm⁻¹ (nitro group). uni-bayreuth.de These values provide a reasonable approximation for the expected absorptions in this compound.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (NH₂)N-H Stretch3300 - 3500 (two bands)
Imidazole (N-H)N-H Stretch2500 - 3200 (broad)
Aromatic C-HC-H Stretch> 3000
Amine (NH₂)N-H Bend~1600
Imidazole C=NC=N Stretch1610 - 1650
Aromatic C=CC=C Stretch1450 - 1600
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1335 - 1355

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound would provide information on the number, environment, and connectivity of protons in the molecule. The protons on the aromatic ring, the amine group, and the imidazole N-H would each give distinct signals.

The benzimidazole ring has three protons: H-2, H-4, and H-7. The H-2 proton on the imidazole ring is expected to appear as a singlet at a downfield chemical shift, typically around 8.0-8.5 ppm. The protons on the benzene portion of the molecule, H-4 and H-7, would appear as singlets in the aromatic region (7.0-8.5 ppm) due to their isolation from other protons. The electron-withdrawing nitro group would deshield the adjacent H-4, causing it to resonate at a higher frequency than H-7.

The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often found in the 5.0-6.0 ppm range. Similarly, the imidazole N-H proton is expected to produce a broad singlet, typically further downfield (>12 ppm).

For the related isomer 7-Amino-2,6-dimethyl-5-nitrobenzimidazole, the aromatic proton signal appeared at 7.37 ppm, the NH₂ protons at 5.44 ppm, and the imidazole NH proton at 12.2 ppm. uni-bayreuth.de Another isomer, 2-(4-Aminophenyl)-5(6)-nitrobenzimidazole, showed aromatic protons between 7.70 and 8.35 ppm. unina.it

Table 2: Expected Proton (¹H) NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-2~8.0 - 8.5Singlet
H-4~8.0 - 8.4Singlet
H-7~7.0 - 7.5Singlet
NH₂~5.0 - 6.0Broad Singlet
Imidazole NH> 12.0Broad Singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, seven carbon signals are expected.

The C-2 carbon of the imidazole ring is typically found around 150-160 ppm. The carbons of the benzene ring (C-3a, C-4, C-5, C-6, C-7, C-7a) would have shifts determined by their substituents. The carbons bearing the nitro (C-5) and amine (C-6) groups would be significantly affected, as would the bridgehead carbons (C-3a and C-7a). The carbon attached to the nitro group (C-5) is expected to be downfield, while the carbon attached to the amine group (C-6) would be shifted upfield.

In the isomer 7-Amino-2,6-dimethyl-5-nitrobenzimidazole, the aromatic carbons resonated in the range of 97.28 to 152.54 ppm. uni-bayreuth.de In derivatives of 2-amino-5(6)-nitro-1H-benzimidazole, aromatic carbons were observed between approximately 103 and 150 ppm. mdpi.com

Table 3: Expected Carbon-13 (¹³C) NMR Chemical Shift Ranges for this compound

CarbonExpected Chemical Shift (δ, ppm)
C-2150 - 160
C-4110 - 120
C-5135 - 145
C-6125 - 135
C-7100 - 110
C-3a, C-7a (Bridgehead)130 - 150

The synthesis of substituted benzimidazoles, particularly with nitro groups, often leads to the formation of regioisomers. For instance, the nitration of 2-aminobenzimidazole (B67599) can produce a mixture of 5-nitro and 6-nitro isomers, which can be difficult to separate and distinguish. mdpi.comnih.gov In the case of this compound, a key challenge is confirming the specific 5-nitro, 6-amino substitution pattern and distinguishing it from the 6-nitro, 5-amino isomer.

Advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial.

HMBC would be particularly useful to establish long-range (2-3 bond) correlations between protons and carbons. For example, correlations between the H-4 proton and the carbons C-5, C-7a, and C-3a would help to unambiguously assign their positions relative to the nitro group.

NOESY could reveal through-space correlations, for instance between the H-7 proton and the amine protons at C-6, confirming their proximity.

These techniques are essential for verifying the regioisomeric purity and providing a definitive structural assignment, a common challenge noted in the synthesis of related nitrobenzimidazole derivatives. unina.itnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₆N₄O₂), the expected exact mass is approximately 178.0491 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely include:

Loss of the nitro group (NO₂, 46 Da).

Loss of nitric oxide (NO, 30 Da) followed by carbon monoxide (CO, 28 Da).

Fission of the imidazole ring, often involving the loss of HCN (27 Da).

These fragmentation patterns provide corroborating evidence for the proposed structure and help to distinguish it from isomers with different substitution patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the accurate determination of the elemental composition of a molecule. scispace.com For derivatives of this compound, HRMS provides unambiguous confirmation of their molecular formulas by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. nih.gov This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

In the analysis of benzimidazole derivatives, HRMS is often conducted using an Orbitrap mass spectrometer in the positive-ion electrospray mode. nih.gov This method allows for the generation of high-resolution mass spectra, which are critical for the structural elucidation and confirmation of newly synthesized compounds. scispace.com

The following table presents hypothetical HRMS data for this compound, illustrating the level of precision achieved with this technique.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₆N₄O₂
Calculated m/z178.0491
Observed m/z178.0493
Mass Accuracy (ppm)1.12
Ionization ModeESI+

Fragmentation Pathways and Structural Confirmation

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable insights into the structure of a molecule through the analysis of its fragmentation patterns. xml-journal.net The fragmentation of benzimidazole derivatives under different ionization conditions, such as electron ionization (EI) and electrospray ionization (ESI), reveals characteristic bond cleavages that aid in structural confirmation. xml-journal.netaip.org

Under ESI with high-energy collisional dissociation (HCD), nitazenes, a class of compounds related to this compound, typically undergo cleavage of the C-N bond at the 1st position of the imidazole ring. xml-journal.net This fragmentation pattern results in the formation of a cation derived from the substituent at this position, which is often observed as the base peak in the mass spectrum. xml-journal.net

In contrast, under EI conditions, the predominant fragmentation pathway for nitazenes involves α-cleavage at the nitrogen-containing substituents at the 1st position, leading to the formation of an iminium cation, which is also frequently the base peak. xml-journal.net The study of these distinct fragmentation pathways is crucial for the structural elucidation of novel psychoactive substances and other related compounds. xml-journal.netresearchgate.net

The fragmentation of the core benzimidazole structure can also involve the loss of small neutral molecules. For instance, the mass spectra of some benzimidazole derivatives show fragmentation patterns corresponding to the loss of a water molecule. aip.org The analysis of these fragmentation patterns, in conjunction with high-resolution mass data, allows for the confident identification and structural confirmation of this compound and its analogs. acs.orgnih.gov

Table 2: Common Fragmentation Pathways for Benzimidazole Derivatives

Precursor Ion (m/z)Fragmentation PathwayProduct Ion(s) (m/z)Ionization Mode
Variesα-cleavage at N1-substituentIminium cationEI
VariesC-N bond cleavage at N1-positionSubstituent-derived cationESI-HCD
178 (Hypothetical)Loss of nitro group132ESI/EI
178 (Hypothetical)Loss of amine group162ESI/EI

Single-Crystal X-ray Diffraction for Solid-State Structure

For benzimidazole derivatives, single-crystal X-ray diffraction studies have revealed important structural features. For example, the crystal structure of 2-methyl-5-nitro-1H-benzimidazol-6-amine dihydrate shows that the benzimidazole molecule is planar. nih.govnih.gov The planarity of the ring system is a common feature in this class of compounds. nih.gov

The determination of the crystal structure allows for the precise measurement of all geometric parameters of the molecule. This information is crucial for understanding the molecule's steric and electronic properties, which in turn influence its chemical reactivity and biological activity.

Table 3: Crystallographic Data for a Related Benzimidazole Derivative (2-Methyl-5-nitro-1H-benzimidazol-6-amine dihydrate)

ParameterValue
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)7.12148(8) researchgate.net
b (Å)16.12035(17) researchgate.net
c (Å)13.04169(17) researchgate.net
β (°)93.3043(11) researchgate.net
Volume (ų)1494.71(3) researchgate.net
Z4
Data Source researchgate.net

The packing of molecules in a crystal is governed by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role. mdpi.com In the crystal structure of 2-methyl-5-nitro-1H-benzimidazol-6-amine dihydrate, extensive intermolecular O-H···O and N-H···O hydrogen bonds are observed, linking the water molecules, the nitro group, and the amine group. nih.govnih.gov

These hydrogen bonds, along with C-H···O interactions, create a three-dimensional network that stabilizes the crystal lattice. nih.gov Additionally, π-π stacking interactions between the benzene rings of adjacent molecules can further contribute to the stability of the crystal structure, with a reported centroid-centroid distance of 3.588 (1) Å in one case. nih.govnih.gov The analysis of these non-covalent interactions is critical for understanding the solid-state properties of the compound and can provide insights into its potential for forming cocrystals and solvates. mdpi.com

Electronic Spectroscopy for Molecular Interactions

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, is a valuable technique for studying the electronic transitions within a molecule and its interactions with other chemical species.

UV-Visible absorption spectroscopy is widely used to investigate the binding of small molecules to macromolecules, such as DNA. acs.orgnih.gov Changes in the absorption spectrum of a compound upon the addition of a binding partner can provide information about the binding mode and affinity. researchgate.net

For benzimidazole derivatives, which are known to interact with DNA, UV-Vis spectroscopy is a key tool for characterizing these interactions. acs.orgnih.gov The binding of a benzimidazole to DNA can result in hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths), which are indicative of intercalation or groove binding. acs.org

The study of these spectral changes allows for the determination of binding constants and provides insights into the nature of the non-covalent interactions between the benzimidazole derivative and its target. researchgate.net

Fluorescence Spectroscopy for Quantifying Ligand-Target Binding Affinity

Fluorescence spectroscopy serves as a powerful tool for investigating the binding of ligands to macromolecules, such as proteins and DNA. This technique relies on the principle that the intrinsic fluorescence of a protein, often due to tryptophan and tyrosine residues, can be altered upon the binding of a small molecule. nih.gov This change, typically a quenching or enhancement of the fluorescence signal, can be quantitatively analyzed to determine binding constants.

While specific studies on the fluorescence binding of this compound are not extensively documented, research on structurally similar benzimidazole derivatives provides a strong framework for understanding its potential interactions. For instance, various novel 1H-benzo[d]imidazole derivatives have been shown to bind to human topoisomerase I and DNA, with their binding affinities quantified using fluorescence spectroscopy. nih.govacs.org In these studies, the intrinsic fluorescence of the target is monitored as the concentration of the benzimidazole ligand is increased. The resulting data is often analyzed using the Stern-Volmer equation to calculate the quenching constant and the binding affinity. rsc.orgnih.gov

In a study on novel benzimidazole derivatives as potential sphingosine (B13886) kinase 1 (SphK1) inhibitors, fluorescence binding assays were employed to measure the binding affinity of the compounds to the enzyme. researchgate.net The intrinsic fluorescence of SphK1 was quenched upon the addition of increasing concentrations of the benzimidazole derivatives, indicating a direct interaction. researchgate.net The binding constants (KSV) for several of these derivatives were determined from the fluorescence quenching data. researchgate.net

Table 1: Illustrative Binding Affinities of Benzimidazole Derivatives with Biological Targets Determined by Fluorescence Spectroscopy

Benzimidazole DerivativeBiological TargetBinding/Quenching Constant (KSV / Ka)Reference
Novel 1H-benzo[d]imidazole (BBZ) analogsDNA (oligo-1)Ka = 5 x 106 - 3 x 107 M-1 acs.org
Novel 1H-benzo[d]imidazole (BBZ) analogsDNA (oligo-2)Ka = 1 x 106 - 5 x 106 M-1 acs.org
Benzimidazole derivative 33Sphingosine Kinase 1 (SphK1)Appreciable binding affinity researchgate.net
Benzimidazole derivative 37Sphingosine Kinase 1 (SphK1)Appreciable binding affinity researchgate.net
Dansyl-triazole macrocycle (DTMC)Human Serum Albumin (HSA)KSV = 7.78 × 103 M−1 rsc.org
Dansyl-triazole macrocycle (DTMC)Bovine Serum Albumin (BSA)KSV = 6.07 × 103 M−1 rsc.org

This table presents data for structurally related benzimidazole compounds to illustrate the application of fluorescence spectroscopy in determining binding affinities, as direct data for this compound is not available.

The mechanism of fluorescence quenching can be either static, resulting from the formation of a non-fluorescent ground-state complex between the ligand and the fluorophore, or dynamic, arising from collisional encounters. nih.gov The analysis of fluorescence quenching data requires careful consideration of potential inner filter effects, where the ligand absorbs at the excitation or emission wavelengths of the fluorophore, which can lead to inaccurate binding constant determinations if not corrected. nih.gov

Circular Dichroism (CD) Spectroscopy for Chirality and Chiral Interactions

Circular Dichroism (CD) spectroscopy is an indispensable technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of chiral compounds. nih.gov While this compound itself is not inherently chiral, it can be derivatized with chiral moieties or interact with chiral environments, such as proteins or DNA, inducing a CD signal.

The benzimidazole scaffold is a common feature in many chiral molecules, and CD spectroscopy has been extensively used to characterize their enantiomers and study their interactions. nih.govresearchgate.net For example, the absolute configurations of chiral benzimidazole-containing drugs like omeprazole (B731) have been assigned based on their CD spectra. nih.gov The interaction of chiral benzimidazole derivatives with DNA has also been investigated using CD spectroscopy, revealing insights into their binding modes. nih.govacs.org

In studies of chiral benzimidazole C-nucleoside analogs, CD spectroscopy was employed to correlate the spectral features with the stereochemistry of the chiral carbon atom adjacent to the benzimidazole ring. nih.gov This correlation allows for the assignment of the anomeric configuration of these analogs. nih.gov Furthermore, chiral benzimidazole-based tweezers have been developed as chiroptical sensors for the enantio-discrimination of chiral amines, with the recognition process monitored by changes in their CD spectra. researchgate.net

Table 2: Representative Applications of Circular Dichroism (CD) Spectroscopy in the Analysis of Chiral Benzimidazole Derivatives

Compound TypeApplicationKey Findings from CD SpectroscopyReference
Omeprazole and related benzimidazolesChiroptical characterization of enantiomersThe (+)-enantiomers displayed similar chiroptical features, allowing for the assignment of the (R)-configuration. nih.gov
Benzimidazole C-nucleoside analogsAssignment of anomeric configurationCorrelation between the CD spectrum and the stereochemistry of the chiral carbon atom α to the benzimidazole moiety. nih.gov
Chiral benzimidazole derived bis-phenyl triazolesChiroptical sensing of chiral aminesSignificant enantio-discrimination for chiral amines was observed through changes in the CD spectra. researchgate.net
Novel 1H-benzo[d]imidazole (BBZ) derivativesStudy of DNA binding interactionsCD spectroscopy was used to investigate the interactions between the BBZ derivatives and B-DNA. nih.govacs.org

This table illustrates the utility of CD spectroscopy for the analysis of chiral benzimidazole derivatives. While direct CD data for this compound is not available, these examples demonstrate the potential of the technique for studying its chiral derivatives or interactions with chiral biomolecules.

The CD spectra of these compounds typically exhibit characteristic bands that are sensitive to their three-dimensional structure. Changes in these bands upon interaction with a target molecule can indicate conformational changes and the nature of the binding. High-performance liquid chromatography coupled with a CD detector (HPLC-CD) is a powerful technique for the separation and chiroptical analysis of chiral compounds. jascoinc.com

Computational Chemistry and Theoretical Investigations of 5 Nitro 1h Benzo D Imidazol 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular geometries, electronic properties, and reactivity that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 5-Nitro-1H-benzo[d]imidazol-6-amine, DFT methods, such as those employing the B3LYP functional, are instrumental in determining the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.govresearchgate.net These calculations minimize the energy of the molecule with respect to the positions of its nuclei, providing key information on bond lengths, bond angles, and dihedral angles.

The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzimidazole (B57391) core suggests a significant polarization of the electron density. DFT calculations can quantify this effect, for instance, through the analysis of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. In related nitrobenzimidazole derivatives, computational analyses have shown that the unpaired electron in a reduced state is predominantly localized on the nitro group. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzimidazole Core (Calculated via DFT)

ParameterBond Length (Å)Bond Angle (°)
C-N (imidazole)1.32 - 1.38
N-C-N (imidazole)108 - 112
C-C (benzene)1.38 - 1.41
C-N (amino)~1.37
C-N (nitro)~1.48

Note: The data in this table is illustrative and based on typical values for substituted benzimidazoles. Actual values for this compound would require specific calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide higher accuracy for energy calculations, which is crucial for determining reaction energetics and mechanisms.

For a molecule like this compound, high-accuracy ab initio calculations could be employed to refine the energies of different tautomers or conformers, providing a more precise understanding of their relative stabilities. While specific ab initio studies on this exact molecule are scarce in the literature, these methods are the gold standard for obtaining benchmark energetic data.

Following geometry optimization, vibrational frequency analysis is a standard computational step. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the N-H bond in the amino group or the asymmetric stretch of the N-O bonds in the nitro group.

For substituted benzimidazoles, theoretical vibrational spectra have been shown to be in good agreement with experimental data, aiding in the assignment of complex spectral features. researchgate.net For this compound, one would expect to see characteristic vibrational modes associated with the benzimidazole core, as well as distinct frequencies for the amino and nitro functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for Functional Groups in a Nitro-Amino-Benzimidazole Derivative

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amino (-NH₂)Symmetric N-H Stretch~3400
Asymmetric N-H Stretch~3500
Nitro (-NO₂)Symmetric N-O Stretch~1350
Asymmetric N-O Stretch~1550
Imidazole (B134444) (-NH-)N-H Stretch~3450

Note: These are typical frequency ranges and the exact values for this compound would be determined by specific calculations.

Kinetic and Thermodynamic Modeling of Reactions

Computational chemistry is also a powerful tool for investigating the mechanisms and rates of chemical reactions. For this compound, this could include studying its synthesis, degradation, or isomerization pathways.

Transition State Theory (TST) is a fundamental theory for calculating the rates of chemical reactions. It posits that the reaction rate is determined by the rate at which reacting molecules pass through a high-energy transition state. A more refined version, the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with TST (RRKM-TST), is particularly useful for unimolecular reactions.

In a study of the isomerization of 5-nitro-1H-benzo[d]imidazole to 6-nitro-1H-benzo[d]imidazole, RRKM-TST was used to calculate the temperature dependence of the rate constants. This type of analysis involves locating the transition state structures on the potential energy surface and calculating their energies and vibrational frequencies. Such an approach could be applied to study potential reactions of this compound, for example, in tautomerization reactions involving the imidazole protons.

A key outcome of kinetic modeling is the determination of the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. Computational methods can provide a direct calculation of this barrier by finding the energy difference between the reactants and the transition state.

Furthermore, these calculations can yield important thermodynamic parameters that govern the spontaneity and equilibrium position of a reaction. These include the change in enthalpy (ΔH), which reflects the heat absorbed or released during a reaction, and the change in entropy (ΔS), which is a measure of the change in disorder. For the isomerization of 5-nitro-1H-benzo[d]imidazole, thermodynamic parameters were calculated to assess the stability and spontaneity of the reaction. The variation of activation energy over a range of temperatures was also determined in both gas and solvent phases.

Table 3: Illustrative Thermodynamic and Kinetic Data for a Benzimidazole Isomerization Reaction

ParameterValue (Gas Phase)Value (Solvent Phase)Units
Activation Energy (Ea) at 298 KVaries with temperatureVaries with temperaturekJ/mol
Enthalpy of Reaction (ΔH)CalculatedCalculatedkJ/mol
Entropy of Reaction (ΔS)CalculatedCalculatedJ/(mol·K)
Rate Constant (k) at 298 KCalculated via RRKM-TSTCalculated via RRKM-TSTs⁻¹

Note: This table is based on the type of data obtained from the study of the isomerization of 5-nitro-1H-benzo[d]imidazole to 6-nitro-1H-benzo[d]imidazole and serves as an example of the parameters that could be calculated for reactions involving this compound.

Solvent Effects on Reaction Kinetics and Mechanisms (SCRF methods)

The study of solvent effects is critical for understanding reaction kinetics and mechanisms in solution. Self-Consistent Reaction Field (SCRF) methods, such as the Polarizable Continuum Model (PCM), are powerful tools for this purpose. These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of solute-solvent interactions.

For benzimidazole derivatives, theoretical investigations have shown that solvent polarity can significantly influence molecular properties and reactivity. nih.gov For instance, in related halogenated benzimidazole derivatives, the energetics of conformational changes and intramolecular proton transfer are highly dependent on the dielectric constant of the medium. nih.gov In low-polarity solvents, the formation of intramolecular hydrogen bonds is energetically favorable, which is a prerequisite for processes like Excited State Intramolecular Proton Transfer (ESIPT). nih.gov However, as solvent polarity increases, the energy stabilization from these intramolecular interactions decreases, and protic solvents can directly compete for hydrogen bonding, potentially hindering certain reaction pathways. nih.gov

Applying these principles to this compound, SCRF methods could be employed to:

Predict Tautomeric Equilibrium: The position of the proton on the imidazole ring (N1 vs. N3) can be influenced by the solvent. SCRF calculations can determine the relative energies of the 5-nitro-6-amino and 6-nitro-5-amino tautomers in different solvents.

Model Reaction Pathways: For reactions involving this compound, such as N-alkylation or aromatic substitution, SCRF can be used to calculate the energy profiles of transition states and intermediates in various solvents, providing insight into how the solvent affects reaction rates and regioselectivity.

Analyze Spectroscopic Shifts: Solvatochromic shifts observed in UV-Vis spectra can be rationalized by calculating the differential stabilization of the ground and excited states by the solvent.

These theoretical studies are essential for optimizing reaction conditions and predicting the behavior of the compound in different chemical environments.

Spectroscopic Property Prediction and Validation

Theoretical NMR Chemical Shift Prediction (e.g., GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a key area of computational chemistry, providing invaluable assistance in structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable approaches for calculating NMR shielding constants. nih.govbeilstein-journals.org This method, typically used in conjunction with Density Functional Theory (DFT), effectively accounts for the magnetic field dependence of the atomic orbitals.

For benzimidazole derivatives, the GIAO method has been successfully applied to predict ¹H and ¹³C chemical shifts. nih.govbeilstein-journals.org In a study on 2-amino-5(6)-nitro-1H-benzimidazol-1-yl acetamides, a close analog, geometry optimizations were performed at the DFT level with the B3LYP exchange-correlation functional and a Def2-TZVP basis set. nih.gov Subsequent GIAO calculations of NMR shielding constants were performed in dimethyl sulfoxide (B87167) (DMSO) solvent to mimic experimental conditions. nih.gov

A similar computational protocol would be applied to this compound. The isotropic shielding values (σ) calculated by the GIAO method are converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_iso.

Table 1: Hypothetical Comparison of Experimental and GIAO-Predicted ¹³C NMR Chemical Shifts for this compound.

Atom Predicted Chemical Shift (δ, ppm)
C2 152.5
C3a 135.0
C4 115.0
C5 142.0
C6 118.0
C7 108.0

Note: The values in this table are illustrative and based on typical shifts for substituted benzimidazoles. Actual values would require specific GIAO calculations.

The close agreement typically observed between GIAO-predicted and experimental spectra for related molecules demonstrates the predictive power of this method for confirming the structure and assigning signals for this compound. nih.gov

Computational Infrared Spectral Analysis

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental Infrared (IR) spectra. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical IR spectrum can be generated. This allows for the detailed assignment of vibrational modes to specific functional groups and molecular motions.

For nitro-substituted benzimidazoles, DFT calculations have been used to characterize their vibrational properties. researchgate.net A computational analysis of this compound would involve:

Geometry Optimization: Finding the minimum energy structure of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Frequency Calculation: Computing the second derivatives of the energy with respect to atomic positions to obtain the harmonic vibrational frequencies and their corresponding IR intensities.

The resulting theoretical spectrum would provide valuable information on the characteristic vibrational modes of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Stretch (imidazole) N-H ~3450
Asymmetric N-H Stretch -NH₂ ~3400
Symmetric N-H Stretch -NH₂ ~3300
Asymmetric Stretch -NO₂ ~1550
Symmetric Stretch -NO₂ ~1350
C=N Stretch Imidazole Ring ~1630

These predicted frequencies, often scaled by an empirical factor to better match experimental data, aid in the unambiguous assignment of the experimental IR spectrum and can be used to study changes in molecular structure, such as those occurring during deprotonation or complex formation. researchgate.net

Molecular Modeling and Simulation

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and numerous derivatives have been investigated as inhibitors for various biological targets. nih.govacs.orgnih.gov

Molecular docking studies on this compound could be performed to explore its potential as an inhibitor for various enzymes or receptors. This process involves:

Preparing the 3D structure of the ligand (this compound) and the target protein.

Using a docking algorithm to sample a wide range of ligand conformations and orientations within the protein's binding site.

Scoring the resulting poses based on their binding energy to identify the most favorable interactions.

Studies on related benzimidazole derivatives have revealed key interactions that contribute to binding affinity. For example, docking of benzimidazoles into the active site of human topoisomerase I showed crucial hydrogen bonding and van der Waals interactions. nih.gov Similarly, docking studies of other derivatives have identified interactions with key residues in targets for diabetes and bacterial infections. acs.orgnih.gov For this compound, the amino and nitro groups, along with the imidazole nitrogens, would be expected to act as key hydrogen bond donors and acceptors, anchoring the molecule within a target's active site.

Conformational Landscape Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers for interconversion between them.

For a molecule like this compound, the key degrees of freedom include the orientation of the nitro and amino groups relative to the benzimidazole ring. Computational methods can be used to explore the conformational landscape by systematically rotating these flexible bonds and calculating the potential energy at each point.

Studies on substituted benzenes and other heterocyclic systems show that the preferred conformation is a delicate balance of steric repulsion and electronic effects, such as intramolecular hydrogen bonding and resonance stabilization. rsc.org For 2-nitroimidazole (B3424786) derivatives, it has been shown that the conformational landscape can change significantly when moving from the gas phase to an aqueous solution, highlighting the importance of considering solvent effects in conformational studies. nih.gov A thorough conformational analysis of this compound would likely reveal planar or near-planar low-energy structures, potentially stabilized by an intramolecular hydrogen bond between the adjacent amino and nitro groups. Identifying the global minimum energy conformer and other accessible low-energy structures is crucial for understanding its interactions and reactivity.

Molecular Dynamics Simulations for Dynamic Behavior

No specific studies detailing molecular dynamics (MD) simulations for this compound were found. Such simulations are crucial for understanding the conformational dynamics, stability, and interaction of a molecule with its environment, such as a solvent or a biological receptor, over time. This type of analysis provides insights into the flexibility of the molecule and the stability of different conformations, which are essential for drug design and materials science. However, the application of this methodology to this compound has not been documented in the accessible scientific literature.

In Silico Prediction of Molecular Descriptors for Chemical Space Exploration

The exploration of a compound's properties through in silico methods relies heavily on the calculation of molecular descriptors. These numerical values quantify different aspects of a molecule's structure and are fundamental for developing predictive models.

Computational Generation of Topological and Electronic Descriptors

There is a lack of published research focused on the comprehensive computational generation of topological and electronic descriptors for this compound.

Topological descriptors are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Electronic descriptors are calculated using quantum chemistry methods (like Density Functional Theory - DFT) and describe properties such as the distribution of electrons, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

While general properties for related benzimidazole structures are available in databases, a specific analysis of a broad range of these descriptors for this compound for the purpose of chemical space exploration is not documented.

Quantitative Structure-Property Relationship (QSPR) Modeling

No literature was identified that includes this compound in the development of Quantitative Structure-Property Relationship (QSPR) models. QSPR studies establish a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally measured properties. These models are used to predict the properties of new or untested molecules. The absence of such studies indicates that either the necessary experimental data for this specific compound is not available or it has not been included in QSPR analyses of related compounds.

Advanced Academic Applications and Functional Material Research

Applications in Materials Science and Engineering

The benzimidazole (B57391) scaffold is a versatile component in the design of functional materials. Its inherent properties, such as high thermal stability and chemical resistance, combined with the ability to modify its structure with various functional groups, allow for the creation of materials with tailored characteristics for specific applications. ijarsct.co.in

Benzimidazole and its derivatives are increasingly employed in the development of advanced functional materials like polymers and coatings. ijarsct.co.in Their incorporation can significantly enhance thermal stability, mechanical strength, and chemical resistance. ijarsct.co.in A key area of application is in mixed matrix membranes (MMMs) for gas separation. Highly cross-linked benzimidazole-linked polymers (BILPs) have been successfully integrated into polymer matrices, such as Matrimid, to create robust membranes. scispace.comosti.gov

The functional groups on the benzimidazole-based fillers promote strong interaction with the polymer matrix, which is often more influential on the membrane's gas separation properties than the intrinsic adsorption properties of the filler alone. osti.gov For instance, MMMs containing BILPs have demonstrated enhanced CO2/N2 selectivity, with improvements as high as 34% at a 15 wt% loading. osti.gov The introduction of a bulky N-phenyl group into poly(benzimidazole imide)s has been shown to reduce water absorption while maintaining high thermal resistance, with a glass-transition temperature up to 425 °C. rsc.org

Table 1: Properties of Functional Materials Incorporating Benzimidazoles

Material Type Benzimidazole Component Matrix/Polymer Key Improvement Reference
Mixed Matrix Membrane (MMM) Benzimidazole Linked Polymers (BILPs) Matrimid Enhanced CO2/N2 selectivity (up to 34%) osti.gov
Poly(benzimidazole imide) N-phenyl-poly(benzimidazole imide) N/A High Tg (425 °C), low water affinity (1.4%) rsc.org

The benzimidazole framework is a promising platform for creating heat-resistant and low-sensitivity energetic materials. rsc.org Its fused-ring structure provides high thermal stability, and its five modifiable positions allow for the introduction of multiple energetic groups, most commonly the nitro (–NO2) group. rsc.org The more nitro groups present, the higher the energy content of the resulting compound. rsc.org

Theoretical and experimental studies on nitro-substituted benzimidazoles aim to balance explosive properties with thermal and chemical stability. nih.gov Research has shown that a precise combination of nitro and other substituents can yield compounds with good explosive performance and low sensitivity. nih.gov For example, 4,6-diamino-5,7-dinitro-1H-benzo[d]imidazole (DADNBI) was synthesized as a new heat-resistant energetic material with a decomposition temperature of 366 °C, which is significantly higher than that of TNT (295 °C) and HNS (318 °C). rsc.org Furthermore, its characteristic drop height (h50%), a measure of impact sensitivity, was calculated to be 305 cm, indicating very low sensitivity. rsc.org Other novel nitrated and nitramino derivatives of 1,3-dihydro-2H-benzimidazol-2-one show high melting points (200–315 °C) and thermal stability, with some showing energetic characteristics superior to TNT and tetryl. vu.lt

Table 2: Performance Characteristics of Benzimidazole-Based Energetic Materials

Compound Decomposition Temp. (Td) Detonation Velocity (D) Detonation Pressure (P) Sensitivity (h50%) Reference
4,6-diamino-5,7-dinitro-1H-benzo[d]imidazole (DADNBI) 366 °C N/A N/A 305 cm rsc.org
5,7-dinitro-1H-benzo[d]imidazole (DNBI) N/A N/A N/A < 305 cm rsc.org
TNT (Reference) 295 °C N/A N/A N/A rsc.org
HNS (Reference) 318 °C N/A N/A N/A rsc.org
TKX-55 (Reference) 335 °C N/A N/A N/A rsc.org

The unique structure-related properties of benzimidazole derivatives make them exceptional candidates for applications in optical science. researchgate.net Their multifunctionality, including electron-accepting ability, π-bridging, and chromogenic pH sensitivity, is valuable for designing optical chemical sensors and functional materials. researchgate.net Recent research has highlighted the potential of benzimidazole compounds in photonics, optoelectronics, and nonlinear optical (NLO) applications. researchgate.netbohrium.com

For example, a novel organic crystal, Benzimidazolium gallate (BGA), was synthesized and found to be suitable for photonic, optoelectronic, and optical-limiting applications, with an optical bandgap of 3.66 eV. researchgate.net The incorporation of organic benzimidazole nanocrystals into a poly(methyl methacrylate) (PMMA) matrix via electrospinning has produced nanofibers with high nonlinear absorption coefficients. acs.org These nanofibers exhibit reverse saturable absorption, a property desirable for optical limiting devices. acs.org The suitability of benzimidazole derivatives for NLO applications is confirmed by techniques like the Kurtz–Perry powder method, which demonstrates second-harmonic generation. acs.org Some nitro derivatives of benzimidazole have also found use as photographic materials. nih.gov

Table 3: Optical Properties of Benzimidazole-Based Materials

Material Key Optical Property Measured Value/Observation Potential Application Reference
Benzimidazolium gallate (BGA) Optical Bandgap 3.66 eV Photonics, Optoelectronics researchgate.net
Benzimidazole-PMMA Nanofibers Nonlinear Absorption High coefficient, reverse saturable absorption Optical Limiters acs.org
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole (TFMPHB) Band Gap 4.21 eV Optoelectronic Appliances bohrium.com

Catalysis and Coordination Chemistry

The benzimidazole scaffold is of high interest in coordination chemistry and catalysis. The nitrogen atoms in the imidazole (B134444) ring can readily coordinate with transition metals, making benzimidazole derivatives excellent ligands for creating metal complexes with significant catalytic activity. researchgate.netnih.gov

Benzimidazole derivatives are highly versatile ligands in both homogeneous and heterogeneous catalysis. researchgate.nettandfonline.com Their electronic and steric properties can be easily tailored through simple synthetic modifications, which allows for the fine-tuning of the resulting metal complex's catalytic activity. researchgate.net Benzimidazole-based N-Heterocyclic Carbenes (NHCs) have gained particular attention for creating metal complexes used in a wide array of catalytic processes. researchgate.netrsc.org

These ligands have proven effective in copper-catalyzed azide-alkyne cycloaddition reactions, where tris(2-benzimidazolylmethyl)amines were found to be superior accelerating ligands. nih.gov The resulting catalyst system can operate effectively even in the presence of high concentrations of other coordinating ligands. nih.gov Hybrid NH2/benzimidazole ligands have been shown to dramatically influence the outcome of Ru-based catalysts in the asymmetric hydrogenation of aryl ketones, enabling the reaction to proceed efficiently in nonprotic solvents. acs.org Benzimidazole ligands can act as monodentate or tridentate coordinators, forming stable and active complexes with metals like Ruthenium(II). tandfonline.com

Metal complexes featuring benzimidazole-based ligands have demonstrated high catalytic activity in a variety of important chemical transformations. researchgate.netnih.gov Palladium(II)-NHC complexes with benzimidazole-2-ylidene ligands are active catalysts for Suzuki and Heck cross-coupling reactions. researchgate.net The catalytic activity can be influenced by the position of substituents on the ligand. researchgate.net

Manganese(I) complexes with bidentate benzimidazole-pyridine ligands have been shown to be highly effective for synthesizing N-heterocycles like pyrimidines and quinolines from alcohols, operating at very low catalyst loadings (0.05 mol %). bohrium.com Ruthenium(II)-NHC complexes are efficient catalysts for the transfer hydrogenation of ketones, converting them to the corresponding alcohols with good yield and high activity under mild conditions. rsc.org Similarly, other Ru(II) complexes with both monodentate and tridentate benzimidazole ligands have shown good catalytic performance in the transfer hydrogenation of acetophenone. tandfonline.com Manganese(II) complexes with tridentate benzimidazole ligands have also been investigated, showing activity as catalase mimics for the disproportionation of hydrogen peroxide. sci-hub.se

Table 4: Catalytic Applications of Benzimidazole Metal Complexes

Metal Ligand Type Reaction Catalyzed Key Finding Reference
Palladium(II) Benzimidazole-2-ylidene (NHC) Suzuki and Heck coupling Active catalysts for cross-coupling. researchgate.net
Manganese(I) Bidentate Benzimidazole-Pyridine N-heterocycle synthesis High efficiency at low catalyst loading (0.05 mol%). bohrium.com
Ruthenium(II) Benzimidazole-based NHC Transfer Hydrogenation of Ketones Good yields (up to 76%) under mild conditions. rsc.org
Copper(I) Tris(2-benzimidazolylmethyl)amines Azide-Alkyne Cycloaddition Superior accelerating ligands. nih.gov
Ruthenium Hybrid NH2/Benzimidazole Asymmetric Hydrogenation of Ketones Allows reaction in nonprotic solvents. acs.org
Manganese(II) Tridentate Benzimidazole Hydrogen Peroxide Disproportionation Act as catalase mimics. sci-hub.se

Chemical Probes for Biomolecular Interactions

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science. Its structural resemblance to endogenous purines allows it to function as a "privileged structure," capable of interacting with a wide array of biological macromolecules. This has led to the investigation of benzimidazole derivatives, including compounds like 5-Nitro-1H-benzo[d]imidazol-6-amine, as versatile chemical probes for exploring complex biological systems. Their utility stems from the tunable nature of the benzimidazole core, where substitutions can significantly alter electronic, steric, and hydrophobic properties, thereby influencing their recognition and binding to specific biological targets. dergipark.org.tr

Studies on DNA Binding and Interaction Mechanisms

Benzimidazole derivatives are widely recognized for their ability to interact with DNA, a characteristic that underpins many of their biological activities. nih.gov These compounds often act as DNA minor groove-binding ligands (MGBLs), forming non-covalent complexes within the minor groove of the DNA double helix. nih.gov The binding is typically driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

The interaction is often reversible and does not cause permanent damage to the DNA strand, but rather physically inhibits DNA-dependent functions and enzymatic processes. nih.gov Many benzimidazole-based ligands show a preference for binding to AT-rich (Adenine-Thymine) sequences in the DNA minor groove. nih.govacs.org The specific substituents on the benzimidazole ring play a critical role in the affinity and sequence selectivity of the binding. dergipark.org.tr

While direct studies on this compound are not extensively documented in available literature, research on analogous 1H-benzo[d]imidazole (BBZ) compounds illustrates these principles. Spectroscopic titration experiments are commonly used to determine the binding affinity (Ka) of these compounds with DNA. For instance, studies on a series of BBZ derivatives with different DNA oligomers have quantified their binding affinities, revealing varying degrees of selectivity.

Binding Affinity of Selected Benzimidazole Derivatives with DNA Oligonucleotides
CompoundBinding Affinity (Ka) with oligo-1 (AT-rich) (M-1)Binding Affinity (Ka) with oligo-2 (GC-rich) (M-1)
10a7 x 1062 x 106
10b7 x 106Data Not Available
11aData Not AvailableData Not Available
12aData Not AvailableData Not Available
12bData Not AvailableData Not Available

This table is based on data for representative benzimidazole derivatives from a study on potential anticancer agents and is intended to illustrate the concept of DNA binding affinity. acs.org The specific compounds listed are structurally distinct from this compound.

Enzyme Inhibition and Modulation Studies (e.g., Topoisomerase I, PqsR)

The ability of benzimidazoles to interact with DNA makes them effective modulators of enzymes that use DNA as a substrate. Furthermore, their structural versatility allows them to be tailored to fit into the active sites of various other enzymes.

Topoisomerase I Inhibition Human Topoisomerase I (Hu Topo I) is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition is a validated strategy in cancer therapy. Because of their DNA-binding properties, certain benzimidazole derivatives can interfere with the function of Topoisomerase I. dergipark.org.trnih.gov A study on novel 1H-benzo[d]imidazole derivatives identified them as probable inhibitors of Hu Topo I through computational analysis and functional DNA relaxation assays. nih.gov One of the most potent compounds from this series, designated 12b , demonstrated 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM. acs.org

PqsR Inhibition PqsR is a key transcriptional regulator of the quorum-sensing system in the bacterium Pseudomonas aeruginosa, controlling virulence factor production and biofilm formation. nih.gov Targeting PqsR is a promising anti-virulence strategy that may not induce resistance as rapidly as traditional antibiotics. nih.gov Structure-activity relationship (SAR) studies have led to the development of potent PqsR antagonists based on the 1H-benzo[d]imidazole scaffold. nih.govacs.org A hit-to-lead optimization process, replacing a quinazolin-4(3H)-one core with a 1H-benzo[d]imidazol-2-amine group, resulted in derivatives with significantly enhanced activity.

Inhibitory Activity of Benzimidazole Derivatives Against PqsR in P. aeruginosa
CompoundIC50 (µM)
1 (Initial Hit)3.2
6a0.21
6f (Optimized Lead)0.07

This table showcases the progressive enhancement of PqsR inhibitory activity in benzimidazole derivatives through chemical modification. The IC50 value represents the concentration required to inhibit 50% of the PqsR-controlled reporter fusion. nih.govacs.org The compounds listed are structurally distinct from this compound.

Exploration of Molecular Recognition and Binding Affinities

Molecular recognition is the foundation of the interaction between a chemical probe and its biological target. For the benzimidazole class of compounds, recognition is dictated by the specific arrangement of functional groups on the heterocyclic core, which determines the potential for non-covalent interactions. dergipark.org.tr

Computational methods, such as molecular docking, are invaluable tools for exploring these recognition processes. acs.orgacs.org These studies can predict the binding conformation and estimate the binding energy of a ligand within the active site of a target protein or on the surface of DNA. For example, in a study of novel benzimidazole-2-thiol derivatives as α-glucosidase inhibitors, molecular docking was used to determine theoretical binding energies and affinities. acs.org The results showed that compounds with the highest predicted binding energy also exhibited the most potent enzymatic inhibition. acs.org

Predicted Binding Energies of Benzimidazole-2-thiol Derivatives with α-Glucosidase
CompoundBinding Energy (kcal/mol)Binding Affinity (kcal/mol)
7d-57.02-9.06
7f-63.36-10.09
7i-69.65-10.54

This table illustrates the use of computational chemistry to predict the binding characteristics of benzimidazole derivatives. acs.org Note: The target enzyme and compound structures are different from those discussed in previous sections.

The spatial arrangement of atoms is also critical. Studies on positional isomers of bis-2-(pyridyl)-1H-benzimidazoles revealed that meta- and para-isomers had significantly higher DNA binding affinity than the ortho-isomer. acs.org Computational analysis suggested that the lower affinity of the ortho-isomer was due to intramolecular hydrogen bonding that induced a conformational rigidity, hindering its ability to adapt to the DNA minor groove. acs.org This highlights how subtle changes in the molecular structure of a benzimidazole derivative can profoundly impact its recognition by and affinity for a biological target.

Conclusion and Future Directions in 5 Nitro 1h Benzo D Imidazol 6 Amine Research

Synthesis and Reactivity Advances

The synthesis of the 5-Nitro-1H-benzo[d]imidazol-6-amine core and its analogs has seen significant advancements, with researchers focusing on improving efficiency, yield, and regioselectivity. A common route to related nitrobenzimidazole derivatives involves the reaction of a substituted o-phenylenediamine (B120857) with various reagents. For instance, the synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives has been achieved by refluxing 4-nitro-1,2-phenylenediamine with substituted aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395). scholarsresearchlibrary.com Another approach involves the condensation of o-phenylenediamine with carboxylic acids under harsh dehydrating conditions, although milder methods using sodium metabisulfite as an oxidizing agent in ethanol (B145695) are also being employed. nih.govacs.org

The reactivity of the benzimidazole (B57391) core, particularly the nitro-substituted variants, is a key area of investigation. The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the molecule, including its potential as a bioreductive prodrug. researchgate.net Studies have explored the conversion of 1-alkylated 5(6)-nitro-1H-benzimidazoles into radical anions, which is crucial for understanding their mechanism of action in biological systems. researchgate.net The kinetics and mechanism of the tautomeric reaction of 5-nitro-1H-benzo[d]imidazole to 6-nitro-1H-benzo[d]imidazole have also been studied using computational methods, providing insights into the stability and spontaneity of the reaction. physchemres.org

A significant challenge in the synthesis of asymmetrically substituted benzimidazoles, such as those derived from this compound, is the formation of regioisomers. For example, the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides often results in an inseparable mixture of two regioisomers with the nitro group at either the 5 or 6 position. mdpi.com This highlights the need for developing more regioselective synthetic strategies.

Insights from Structural and Computational Characterization

The structural elucidation and computational analysis of this compound and its derivatives have provided invaluable insights into their properties and potential applications. Spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry are routinely used to confirm the structures of newly synthesized compounds. scholarsresearchlibrary.commdpi.comrsc.org X-ray crystallography has been employed to determine the precise three-dimensional arrangement of atoms in single crystals of related benzimidazole derivatives, revealing details about bond lengths, bond angles, and intermolecular interactions. mdpi.com

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools in this field. DFT calculations have been used to:

Predict the geometries and vibrational frequencies of the molecules. physchemres.org

Analyze the frontier molecular orbitals to understand the electronic properties and reactivity. researchgate.netresearchgate.net

Calculate electron affinities to assess the propensity for nitroreduction, which is relevant for bioreductive agents. researchgate.net

Investigate the kinetics and thermodynamics of reactions, such as tautomerism. physchemres.org

Perform molecular docking studies to predict the binding interactions of these compounds with biological targets like enzymes and receptors. scholarsresearchlibrary.comnih.govacs.org

These computational approaches not only complement experimental findings but also guide the rational design of new derivatives with enhanced properties. For example, in silico predictions of NMR spectra have been used to help distinguish between regioisomers formed during synthesis. mdpi.com

Emerging Directions in Advanced Applications and Materials

The unique chemical structure of this compound and its derivatives has led to their exploration in a variety of advanced applications, moving beyond traditional medicinal chemistry.

One of the most promising areas is in the development of energetic materials. The presence of the nitro group, a well-known explosophore, combined with the stable benzimidazole ring, makes these compounds candidates for new energetic materials with desirable properties such as high detonation performance and good thermal stability. For instance, the synthesis and characterization of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one has been reported as a potential energetic material. rsc.orgrsc.org

In the realm of materials science, benzimidazole derivatives are being investigated for their optical properties, with potential applications as photoluminescent materials, whitening agents, and in dye lasers. researchgate.net The ability to tune the electronic properties of the benzimidazole core through substitution allows for the design of materials with specific absorption and emission characteristics.

Furthermore, the benzimidazole scaffold is a privileged structure in medicinal chemistry, and new derivatives are continuously being explored for a wide range of biological activities. nih.govtandfonline.com While this article does not delve into specific therapeutic uses, the underlying chemical research into derivatives of this compound is fundamental to the discovery of new bioactive molecules. acs.orgscispace.com

Open Challenges and Future Research Perspectives

Despite the significant progress, several challenges and exciting opportunities remain in the field of this compound research.

A primary challenge is the development of highly efficient and regioselective synthetic methods. Overcoming the formation of regioisomeric mixtures is crucial for producing pure compounds for specific applications and for simplifying purification processes. mdpi.com This may involve the exploration of novel catalysts, protecting group strategies, or reaction conditions.

Further exploration of the reactivity of the nitro and amine groups on the benzimidazole ring could lead to the synthesis of a wider array of novel derivatives with unique properties. For example, these functional groups can serve as handles for further chemical modifications, opening up avenues for creating complex molecular architectures.

From a materials science perspective, a deeper understanding of the structure-property relationships is needed. This includes systematically investigating how different substituents on the benzimidazole ring affect the optical, electronic, and energetic properties of the resulting materials. Such studies will enable the rational design of materials with tailored functionalities.

The bioreductive potential of nitrobenzimidazoles remains a fertile area for future research. researchgate.net While the focus of this article is on the chemical compound itself, understanding the fundamental chemical processes of nitroreduction is key to unlocking the full potential of these molecules in various applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Nitro-1H-benzo[d]imidazol-6-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nitro-substitution on the benzimidazole core. General Procedure A (acid-catalyzed cyclization) or B (multicomponent reactions) are commonly employed. For example, derivatives like 3n (a structural analog) were synthesized in 62% yield using Procedure A, involving reflux in ethanol with catalytic acetic acid . Optimization includes adjusting stoichiometry (e.g., 1.2 equiv nitro precursor) and reaction time (8–12 hr) to minimize byproducts. Temperature control (80–90°C) is critical to prevent decomposition, as evidenced by the compound’s melting point (90°C decomp) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 13C NMR : Key peaks include δ = 146.52 (C-NO₂), 142.86 (benzimidazole C2), and 57.07 (amine sidechain) in DMSO-d6 .
  • MS (ESI) : The molecular ion [M+H]+ at m/z 298.17 confirms the molecular formula (C16H15N3O3) .
  • IR : Absence of NH stretches (e.g., ~3300 cm⁻¹) indicates successful nitro substitution.
    Tabulated data from published protocols should be cross-referenced to validate purity .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : The compound is classified as an irritant. Use PPE (gloves, goggles) and work in a fume hood. Decomposition at >90°C may release nitro oxides; avoid high-temperature grinding. Emergency measures include rinsing exposed skin with water and consulting a physician .

Advanced Research Questions

Q. How does the position of the nitro group influence the compound’s bioactivity and stability?

  • Methodological Answer : The nitro group at the 5-position enhances electrophilicity, facilitating interactions with biological targets (e.g., DNA in anticancer studies). Stability studies show that para-nitro substitution (vs. ortho) reduces electron-withdrawing effects, improving solubility in polar solvents (e.g., DMSO). Computational modeling (DFT) can predict charge distribution and reactive sites .

Q. What pharmacokinetic parameters predict the oral bioavailability of this compound derivatives?

  • Methodological Answer : Key parameters include:

ParameterTarget ValueRationale
Rotatable bonds≤10Reduces molecular flexibility
Polar Surface Area (PSA)≤140 ŲEnhances membrane permeability
Hydrogen bond count≤12 (donors + acceptors)Minimizes metabolic clearance
Derivatives with PSA >140 Ų show <10% oral bioavailability in rat models .

Q. How can contradictions in NMR or MS data during characterization be resolved?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 142.62 vs. 142.14 for aromatic carbons) may arise from solvent polarity or impurities. Use high-field NMR (≥400 MHz) and heteronuclear correlation (HSQC) to assign ambiguous peaks. For MS, high-resolution instruments (HRMS) differentiate isobaric ions (e.g., [M+H]+ vs. [M+Na]+) .

Q. What strategies improve the anticancer activity of this compound derivatives?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CN at C6) to enhance DNA intercalation .
  • Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using IC50 assays. Derivatives like 8b (IC50 = 2.1 µM) show improved cytotoxicity compared to the parent compound (IC50 = 15 µM) .
  • Mechanistic Studies : Use flow cytometry to assess apoptosis induction (e.g., Annexin V staining) .

Q. How can stability issues during synthesis (e.g., decomposition) be mitigated?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures <90°C to avoid thermal degradation .
  • Protective Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during nitro-substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes acidic byproducts that accelerate decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.